molecular formula C18H23BrN2S B611705 伏硫西汀氢溴酸盐 CAS No. 960203-27-4

伏硫西汀氢溴酸盐

货号 B611705
CAS 编号: 960203-27-4
分子量: 379.36
InChI 键: InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vortioxetine hydrobromide is an antidepressant used to treat major depressive disorder (MDD). It belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs) and works by increasing the activity of a chemical called serotonin in the brain . It is also classified as a serotonin modulator and stimulator (SMS) due to its multimodal mechanism of action towards the serotonin neurotransmitter system .


Synthesis Analysis

A new and improved synthetic route to vortioxetine hydrobromide has been established on a hectogram scale through three simple steps in 63% yield and with 99% purity (HPLC). The key step is the cyclization of the piperazine ring in the final step .


Molecular Structure Analysis

Vortioxetine hydrobromide has a relative molecular mass of 379.4 g/mole . The molecular formula is C18H22N2S .


Chemical Reactions Analysis

A novel stability-indicating method for the assay of vortioxetine (VRT) in bulk and pharmaceutical formulations has been explained. This method includes reversed-phase high performance liquid chromatographic (RP-HPLC) and first derivative spectrophotometric determination .


Physical And Chemical Properties Analysis

Vortioxetine hydrobromide has a molecular weight of 379.36 and is soluble in DMSO at 30 mg/mL .

科学研究应用

Gastric Cancer Chemoprevention

  • Scientific Field: Oncology
  • Summary of Application: Vortioxetine hydrobromide has been found to inhibit the growth of gastric cancer cells both in vivo and in vitro by targeting JAK2 and SRC . This discovery is significant as gastric cancer is the fourth leading cause of cancer deaths worldwide .
  • Methods of Application: The study used computational docking analysis, pull-down assay, cellular thermal shift assay (CETSA), and in vitro kinase assays to illustrate that vortioxetine hydrobromide directly binds to JAK2 and SRC kinases and inhibits their kinase activities . Non-reducing SDS-PAGE and Western blotting were used to indicate that vortioxetine hydrobromide suppresses STAT3 dimerization and nuclear translocation activity .
  • Results: Vortioxetine hydrobromide was found to inhibit cell proliferation dependent on JAK2 and SRC and suppress the growth of gastric cancer PDX model in vivo . These results highlight that vortioxetine hydrobromide has potential application in the chemoprevention of gastric cancer .

Antidepressant Effect

  • Scientific Field: Psychiatry
  • Summary of Application: Vortioxetine hydrobromide is known for its antidepressant effect. It enhances serotonin levels in the central nervous system by reducing the reuptake of serotonin .
  • Methods of Application: A novel stability-indicating method for determining the antidepressant effect of vortioxetine in a pharmaceutical formulation was developed using RP-HPLC . The maximum absorption wavelength of VRT is 225.0 nm, hence, 225.0 nm was studied as the detection wavelength and column at 50°C temperature .
  • Results: The HPLC method was found to be linear in the concentration ranges of 10.0-70.0 μg mL −1 with the coefficient value R2 of 0.9998, and the mean recovery value was 100.7% . Further stability studies were done through exposure of the analyte solutions to various stress conditions: acid, alkali hydrolysis, chemical oxidation, and exposure to UV radiation .

Treatment of Major Depressive Disorder

  • Scientific Field: Psychiatry
  • Summary of Application: Vortioxetine hydrobromide is an antidepressant medication indicated for the treatment of major depressive disorder (MDD) . Its effectiveness is similar to other antidepressants .
  • Methods of Application: Vortioxetine binds with high affinity to the serotonin transporter and its antidepressant effects are considered to be secondary to enhancing serotonin in the central nervous system by way of inhibition of reuptake .
  • Results: Providers may consider 5 mg per day for patients who cannot tolerate higher doses. VRT can be stopped abruptly, but a reduction to 10 mg per day is recommended for patients taking 15 mg or more per day for a week before complete .

Stability-Indicating Method for Determination

  • Scientific Field: Pharmaceutical Sciences
  • Summary of Application: A novel stability-indicating method for determining the antidepressant effect of vortioxetine in a pharmaceutical formulation was developed .
  • Methods of Application: Optimal separation and determination of VRT were achieved with a Waters Symmetry C 18, (100 × 4.6 mm, 3.5 μm) analytical column using a mobile phase consisting of methanol:0.05 M potassium dihydrogen phosphate (pH:3.0 ± 0.05) (30:70, v/v) in isocratic mode with flow rate of 1.3 mL min −1 .
  • Results: The HPLC method was found to be linear in the concentration ranges of 10.0-70.0 μg mL −1 with the coefficient value R2 of 0.9998, and the mean recovery value was 100.7% . Further stability studies were done through exposure of the analyte solutions to various stress conditions: acid, alkali hydrolysis, chemical oxidation, and exposure to UV radiation .

In Vivo Psychotropic Efficacy

  • Scientific Field: Psychopharmacology
  • Summary of Application: Vortioxetine exhibits in vivo psychotropic efficacy by exerting antagonist activity against 5-HT-1D/3A/7, agonist activity on 5-HT1A, partial agonist activity on 5-HT1B, as well as potent SERT inhibitory activity .
  • Methods of Application: The specific methods of application are not detailed in the source, but it is likely that these effects were observed through in vivo studies involving animal models .
  • Results: The results of these studies demonstrate that Vortioxetine has a complex pharmacological profile, interacting with multiple serotonin receptors and transporters, which may contribute to its therapeutic effects .

Treatment Dosage for Major Depressive Disorder

  • Scientific Field: Psychiatry
  • Summary of Application: Vortioxetine is indicated for the treatment of major depressive disorder (MDD) in adults .
  • Methods of Application: The recommended starting dose is 10 mg administered orally once daily without regard to meals. Dosage should then be increased to 20 mg/day, as tolerated .
  • Results: The specific results or outcomes of this treatment regimen are not detailed in the source, but it is likely that this dosage recommendation is based on clinical trials and studies .

安全和危害

Vortioxetine hydrobromide can be harmful if swallowed and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

Research is being conducted to improve the stability of vortioxetine hydrobromide under stress conditions. One such study has explored the use of vortioxetine liposomes as a novel alternative to improve drug stability . Another study has focused on the solubility of vortioxetine based on X-ray crystallography .

属性

IUPAC Name

1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGRUFUIHGGOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027850
Record name Vortioxetine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vortioxetine hydrobromide

CAS RN

960203-27-4
Record name Vortioxetine hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960203-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vortioxetine hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960203274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vortioxetine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VORTIOXETINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKS641KOAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

102 g 2-bromo-iodobenzene (362 mmol) and 50 g 2,4-dimethylthiophenol (362 mmol) are dissolved in 1000 ml toluene. To this solution was added 81 g BOC-piperazine (434 mmol) followed by 2.08 g Pddba2 (1 mol %) and 4.51 g rac-BINAP (2 mol %). The mixture was purged with nitrogen for 5 minutes before adding a slurry of 87 g NaOBut (905 mmol) in 300 ml toluene. The suspension was heated to 100° C. under nitrogen overnight. A GCMS analysis showed full conversion into the intermediate product (1-(2-Bromo-phenylsulfanyl)-2,4-dimethyl-benzene) and the temperature was increased to reflux (120° C.) for another 24 hours. A HPLC analysis showed full conversion into the intermediate (1-BOC-4-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine). The reaction mixture was cooled on ice for one hour before filtering the mixture. The filter cake is washed with 2×200 ml toluene and to the combined filtrates was added 80 ml 48-wt % HBr (aq.) followed by heating to reflux for 18 hours after which full deprotection was detected by HPLC. The mixture was cooled on ice for 2 hours and filtrated. The brownish solid was dissolved in 1000 ml boiling H2O for 1 hour together with activated charcoal (25 g), filtered while hot and left to cool. The precipitate was collected by filtration and drying in vacuum at 40° C. overnight produced 49 g of 4-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine hydrobromide (36%) as a white solid.
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Quantity
4.51 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere Pddba2 (211 mg, 0.367 mmol), BINAP (458 mg, 0.736 mmol), sodium tert-butoxide (26.0 g), piperazine (27.5 g) and toluene (185 mL) were stirred at room temperature for approx 30 minutes. To this mixture was added 1-bromo-2-iodobenzene (12 mL) and 2,4-dimethylthiophenol (12.3 mL) and the reaction mixture was stirred for approximately 60 minutes without heating. The reaction mixture was then heated at reflux for 5 hours, and then water (70 mL) was added followed by stirring for a further 5 minutes before the phases were separated (temperature above 60 C). The toluene phase was washed 2 times with a sodium chloride solution. To the warm toluene phase was added hydrobromic acid 48% (16.2 g), seeding crystals (HBr β-form) were added and the solution was cooled. 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine-HBr was isolated by filtration, and the filter cake was washed with toluene (160 mL) and water (190 mL). Analysis of a dried sample of filter cake showed 0.64% compound 1 and 70 ppm Pd. The wet filter cake was heated in isopropanol (345 mL) at reflux temperature and the hot solution was blank filtered. The clear solution was cooled to below room temperature, isopropanol solvate of 1-(2,4-dimethylphenylsulfanyl)phenyl]piperazine-HBr was isolated by filtration, washed with isopropanol (40 mL) and dried under vacuum at 40° C. Analysis showed compound 1 (0.05%) and 2 ppm Pd.
Name
Quantity
458 mg
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
311
Citations
Y Ma, Y Cao, Y Yang, W Li, P Shi, S Wang… - Journal of Molecular …, 2018 - Elsevier
The solubility of Vortioxetine hydrobromide (VORH) in three binary solvent mixtures of butanone + ethanol, butanone + n-propanol, and butanone + n-butanol was determined by the …
Number of citations: 77 www.sciencedirect.com
VM Lasan, DM Patel - Pharma Science Monitor, 2017 - pharmasm.com
… for the estimation of Vortioxetine Hydrobromide. The separation … proper migration of Vortioxetine Hydrobromide and gave the … ng/spot for Vortioxetine Hydrobromide respectively.The …
Number of citations: 1 www.pharmasm.com
SB Landge, SB Dahale, SJ Devadhe… - European Chemical …, 2020 - academia.edu
… positional isomers and Vortioxetine hydrobromide was found … in the test sample of Vortioxetine hydrobromide by advanced NP-… and drug product samples of Vortioxetine hydrobromide. …
Number of citations: 8 www.academia.edu
Y Cao, K Zhang, Z Gao, J Wang, S Rohani… - Crystal Growth & …, 2021 - ACS Publications
… Here, the pure metastable form α of vortioxetine hydrobromide (VH) was prepared in silica nanopores by crystallization of confined amorphous VH under specific solvent vapor. Solvent …
Number of citations: 6 pubs.acs.org
S Li, J Pang, S Hong, X Chen, S Shao, H Wang… - European Journal of …, 2022 - Elsevier
This study aimed to describe the use of liquid crystal display (LCD) three-dimensional (3D) printing technology to prepare moulds for vortioxetine hydrobromide (VOR) tablet placebos …
Number of citations: 1 www.sciencedirect.com
Y Mao, L Jiang, T Chen, H He, G Liu, H Wang - Synthesis, 2015 - thieme-connect.com
… In summary, we have developed a new and practical synthetic route to vortioxetine hydrobromide on a hectogram scale. Adopting commercially available materials, through simple and …
Number of citations: 19 www.thieme-connect.com
KE Pravallika, P Ravi, AH Abboodi… - Research journal of …, 2017 - indianjournals.com
… Vortioxetine hydrobromide is chemically 1-[2-(2,4dimethylphenyl) … Vortioxetine hydrobromide is may have beneficial effect on human cognitive processes. Vortioxetine hydrobromide …
Number of citations: 11 www.indianjournals.com
W Bai, H Song, Y Hu, X Zhang, X Wang… - Drug Design …, 2023 - Taylor & Francis
… Based on the results of this study, generic vortioxetine hydrobromide tablets in China are bioequivalent to the reference formulation (Brintellix ® ) in terms of the rate and extent of …
Number of citations: 8 www.tandfonline.com
M El Henawee, H Saleh, AK Attia, EM Hussien… - Measurement, 2021 - Elsevier
Vortioxetine hydrobromide (VOR) is an antidepressant drug with high binding affinity to wide range of seratonin receptors in the central nervous system. Therefore, there has been a …
Number of citations: 9 www.sciencedirect.com
S Dong, Z Yan, H Yang - Analytical sciences, 2016 - Springer
A rapid and sensitive high-performance liquid chromatography–mass spectrometry method was established to determine the trace residues of piperazine in vortioxetine hydrobromide. …
Number of citations: 26 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。